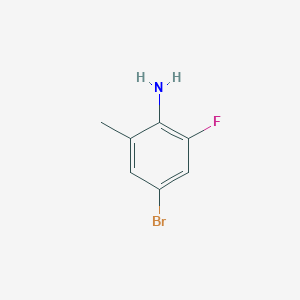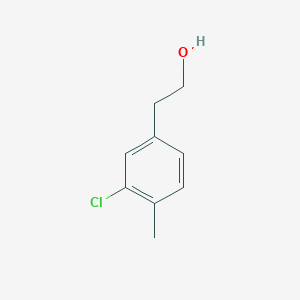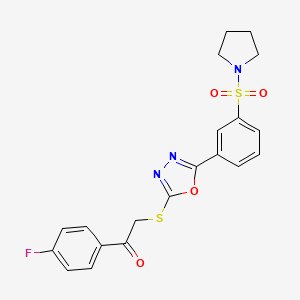![molecular formula C19H20ClFN2OS B2699584 7-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide CAS No. 1797348-48-1](/img/structure/B2699584.png)
7-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(2-chlorophenyl)-N-(4-fluorobenzyl)-1,4-thiazepane-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a fluorobenzyl group, and a carboxamide group attached to a thiazepane ring. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, a seven-membered ring containing a nitrogen and a sulfur atom, could potentially introduce some strain into the molecule, affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and fluorobenzyl groups could potentially make the compound relatively nonpolar, affecting its solubility in different solvents .科学的研究の応用
Solvent Effects on Biologically Active Carboxamides
Research involving carboxamides similar to the compound has explored the effects of solvents on their absorption and fluorescence spectra. These studies are crucial for understanding how these compounds interact with different environments, which is relevant for their potential use in biological applications. For instance, the solvent effect on the absorption and fluorescence spectra of three biologically active carboxamides was examined to estimate their ground and excited state dipole moments using the solvatochromic method. This research can inform the design of fluorescent probes for biological imaging or molecular diagnostics (Patil et al., 2011).
Synthesis and Properties of Polyamides
Another area of research application for compounds with a carboxamide group involves the synthesis and characterization of polymers. Studies have shown that carboxamide derivatives can be used to create novel polyamides with unique properties, such as high thermal stability and solubility in various solvents. These materials could be used in the development of high-performance plastics, coatings, or films (Hsiao et al., 2000; Yang et al., 1999).
Antipathogenic Activity
Carboxamide derivatives have also been evaluated for their antipathogenic activity, indicating potential applications in developing new antimicrobial agents. Research on thiourea derivatives of carboxamides has shown significant activity against bacterial strains known for their ability to form biofilms. This suggests that 7-(2-chlorophenyl)-N-(4-fluorobenzyl)-1,4-thiazepane-4-carboxamide and related compounds could serve as a basis for developing antibiofilm agents (Limban et al., 2011).
Fluorescence Quenching Studies
Furthermore, studies on the fluorescence quenching of biologically active carboxamides by various agents in different solvents have been conducted. These studies are essential for understanding the photophysical properties of carboxamides, which could lead to applications in the development of optical materials or sensors (Patil et al., 2013).
将来の方向性
特性
IUPAC Name |
7-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2OS/c20-17-4-2-1-3-16(17)18-9-10-23(11-12-25-18)19(24)22-13-14-5-7-15(21)8-6-14/h1-8,18H,9-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZBCXIKCSHKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2699501.png)
![6-methyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2699505.png)
![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)
![3-(Furan-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2699511.png)
![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)




![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2699520.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)
![1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea](/img/structure/B2699523.png)
